(5Z)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a propan-2-yl benzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 4-(propan-2-yl)benzaldehyde in the presence of a thiazolidinone precursor. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild heating.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Amines, thiols; reactions may require the presence of a base and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core structure.
Chlorophenyl Derivatives: Compounds containing a chlorophenyl group.
Benzylidene Derivatives: Compounds with a benzylidene moiety.
Uniqueness
(5Z)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16ClNOS2 |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16ClNOS2/c1-12(2)14-8-6-13(7-9-14)10-17-18(22)21(19(23)24-17)16-5-3-4-15(20)11-16/h3-12H,1-2H3/b17-10- |
InChI Key |
VWGBKEFAXKFNOA-YVLHZVERSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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